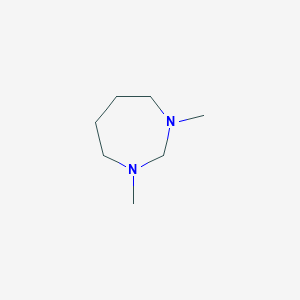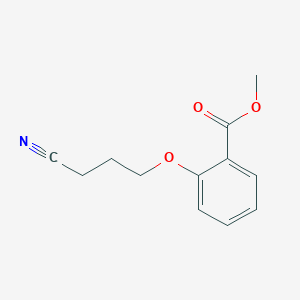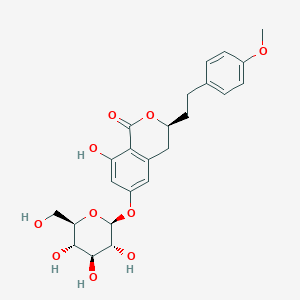![molecular formula C7H13NO3S2 B164452 (2S)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid CAS No. 130999-94-9](/img/structure/B164452.png)
(2S)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid, also known as Methionine sulfoximine (MSO), is a naturally occurring amino acid derivative that has been used extensively in scientific research. MSO is a potent inhibitor of glutamine synthetase, an enzyme that plays a crucial role in the metabolism of glutamine in the body.
Wirkmechanismus
MSO acts as a potent inhibitor of glutamine synthetase by binding to the active site of the enzyme and blocking its activity. This inhibition leads to a decrease in the levels of glutamine in the body, which can have a range of effects on cellular metabolism and function.
Biochemical and Physiological Effects:
MSO has been shown to have a range of biochemical and physiological effects in various cell types and organisms. Inhibition of glutamine synthetase by MSO can lead to a decrease in the levels of glutamine in the body, which can affect the synthesis of various metabolites, including nucleotides, amino acids, and neurotransmitters. MSO has also been shown to have neurotoxic effects, leading to the accumulation of glutamate in the brain and the activation of excitotoxic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
MSO is a potent inhibitor of glutamine synthetase and has been used extensively in scientific research as a tool to study the role of this enzyme in various biological processes. However, MSO has some limitations in lab experiments, including its toxicity and potential off-target effects. Additionally, MSO can be unstable in solution, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on MSO and its role in cellular metabolism and function. One area of interest is the development of more stable and less toxic analogs of MSO that can be used in experimental settings. Additionally, there is a need for further research on the specific effects of MSO inhibition on various cell types and in different physiological contexts. Finally, the development of new techniques for studying the role of glutamine synthetase in cellular metabolism and function will continue to be an area of active research in the coming years.
Synthesemethoden
MSO can be synthesized through the reaction of methionine with hydrogen peroxide in the presence of sulfuric acid. This reaction yields methionine sulfoxide, which can be reduced to MSO using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
MSO has been used extensively in scientific research as a tool to study the role of glutamine synthetase in various biological processes. Glutamine synthetase is an essential enzyme that catalyzes the conversion of glutamate to glutamine in the body. This process is critical for maintaining nitrogen balance and is involved in many metabolic pathways, including the synthesis of neurotransmitters, nucleotides, and amino acids.
Eigenschaften
CAS-Nummer |
130999-94-9 |
|---|---|
Produktname |
(2S)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid |
Molekularformel |
C7H13NO3S2 |
Molekulargewicht |
223.3 g/mol |
IUPAC-Name |
(2S)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C7H13NO3S2/c1-7(2,13)6(11)8-4(3-12)5(9)10/h4,12-13H,3H2,1-2H3,(H,8,11)(H,9,10)/t4-/m1/s1 |
InChI-Schlüssel |
VUAFHZCUKUDDBC-SCSAIBSYSA-N |
Isomerische SMILES |
CC(C)(C(=O)N[C@H](CS)C(=O)O)S |
SMILES |
CC(C)(C(=O)NC(CS)C(=O)O)S |
Kanonische SMILES |
CC(C)(C(=O)NC(CS)C(=O)O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane](/img/structure/B164375.png)





![3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B164391.png)
![[2-Hydroxy-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B164394.png)


